molecular formula C23H29N3O3S B11043796 1-(4-Propoxyphenyl)-3-{4-[2-(thiophen-2-yl)ethyl]piperazin-1-yl}pyrrolidine-2,5-dione

1-(4-Propoxyphenyl)-3-{4-[2-(thiophen-2-yl)ethyl]piperazin-1-yl}pyrrolidine-2,5-dione

Cat. No.: B11043796
M. Wt: 427.6 g/mol
InChI Key: BDTCLIVHPGCTFV-UHFFFAOYSA-N
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Description

1-(4-PROPOXYPHENYL)-3-{4-[2-(2-THIENYL)ETHYL]PIPERAZINO}DIHYDRO-1H-PYRROLE-2,5-DIONE is a complex organic compound with a unique structure that combines a pyrrole ring, a piperazine ring, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-PROPOXYPHENYL)-3-{4-[2-(2-THIENYL)ETHYL]PIPERAZINO}DIHYDRO-1H-PYRROLE-2,5-DIONE typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Introduction of the Propoxyphenyl Group: This step involves the alkylation of a phenol derivative with a suitable alkyl halide.

    Formation of the Piperazine Ring: This can be synthesized by the reaction of ethylenediamine with a suitable dihalide.

    Attachment of the Thiophene Ring: This step involves the reaction of a thiophene derivative with a suitable electrophile.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-PROPOXYPHENYL)-3-{4-[2-(2-THIENYL)ETHYL]PIPERAZINO}DIHYDRO-1H-PYRROLE-2,5-DIONE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

1-(4-PROPOXYPHENYL)-3-{4-[2-(2-THIENYL)ETHYL]PIPERAZINO}DIHYDRO-1H-PYRROLE-2,5-DIONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-PROPOXYPHENYL)-3-{4-[2-(2-THIENYL)ETHYL]PIPERAZINO}DIHYDRO-1H-PYRROLE-2,5-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(4-PROPOXYPHENYL)-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE: A simpler analog with similar structural features.

    1-(4-PROPOXYPHENYL)-1H-PYRROLE-2,5-DIONE: Another analog with a slightly different structure.

Uniqueness

1-(4-PROPOXYPHENYL)-3-{4-[2-(2-THIENYL)ETHYL]PIPERAZINO}DIHYDRO-1H-PYRROLE-2,5-DIONE is unique due to its combination of a pyrrole ring, a piperazine ring, and a thiophene ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

Molecular Formula

C23H29N3O3S

Molecular Weight

427.6 g/mol

IUPAC Name

1-(4-propoxyphenyl)-3-[4-(2-thiophen-2-ylethyl)piperazin-1-yl]pyrrolidine-2,5-dione

InChI

InChI=1S/C23H29N3O3S/c1-2-15-29-19-7-5-18(6-8-19)26-22(27)17-21(23(26)28)25-13-11-24(12-14-25)10-9-20-4-3-16-30-20/h3-8,16,21H,2,9-15,17H2,1H3

InChI Key

BDTCLIVHPGCTFV-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCN(CC3)CCC4=CC=CS4

Origin of Product

United States

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